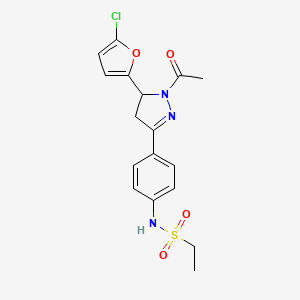

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, also known as EMBB, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. EMBB belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antitumor agents.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

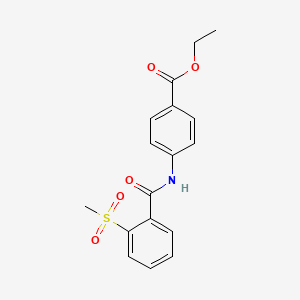

The molecule of ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate showcases significant structural features, such as a dihedral angle of 93.4° between its two benzene rings, and a C—N—S—C torsion angle in its central part, indicating its complex conformation. This structural arrangement is stabilized by intermolecular N—H⋯O interactions, which could be pivotal in understanding its interactions and reactivity in various chemical environments (Jun-De Xing & Zhihan Nan, 2005).

Crystallography and Material Science

In another study, N-[4-(Ethylsulfamoyl)phenyl]acetamide, which shares a functional group similarity with ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, was analyzed for its crystal structure, revealing L-shaped conformations and complex hydrogen bonding patterns. These insights provide a basis for the material's potential applications in designing new materials with desired physical properties (Jeveria Rehman et al., 2011).

Chemical Synthesis and Transformation

Research into the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates explores the conversion of 2-sulfinylated 2-alkenoate esters to ethyl (2E,4E)-2,4-alkadienoate esters. This demonstrates the compound's potential role in synthetic organic chemistry, particularly in the formation of complex molecular structures through pyrolysis (R. Tanikaga et al., 1984).

Cardiac Therapeutics

A study on (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine highlights its role as a Na+/H+ antiporter inhibitor, beneficial for preserving cellular integrity and functional performance during cardiac ischemia and reperfusion. This indicates potential therapeutic applications in acute myocardial infarction treatment (M. Baumgarth, N. Beier & R. Gericke, 1997).

Photochemical Applications

The study on the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions opens new avenues in photochemical synthesis, allowing for the creation of complex natural products and pharmaceuticals through a simple, metal-free reaction (Yuuki Amaoka et al., 2014).

Nonlinear Optical (NLO) Materials

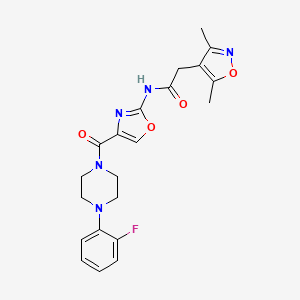

An in silico screening study of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities using density functional theory (DFT) reveals promising candidates for NLO materials, showcasing significant potential in optical technologies (Dinyuy Emmanuel Kiven et al., 2023).

Propiedades

IUPAC Name |

ethyl 4-[(2-methylsulfonylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-3-23-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXABSSBXHATCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2444844.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2444847.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)

![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)

![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)